molecular formula C7H9N3O2 B3146462 Ethyl 5-aminopyrimidine-4-carboxylate CAS No. 59950-51-5

Ethyl 5-aminopyrimidine-4-carboxylate

Cat. No. B3146462
CAS RN: 59950-51-5
M. Wt: 167.17 g/mol
InChI Key: DSTIAVKCEYHMGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Ethyl 5-aminopyrimidine-4-carboxylate involves various methods. For instance, one approach includes the reaction of ethyl acetoacetate, urea, and a substituted aldehyde in ethanol with concentrated hydrochloric acid, followed by reflux . Additionally, the Dimroth rearrangement has been employed in the synthesis of condensed pyrimidines, including pyrimido[4,5-d]pyrimidines .


Molecular Structure Analysis

The molecular structure of This compound consists of a pyrimidine ring with an ethyl ester group attached to the 5-position. The compound exhibits bicyclic characteristics, with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .


Chemical Reactions Analysis

The reactivity of substituents linked to the ring carbon and nitrogen atoms in This compound plays a crucial role in its chemical behavior. Unexpected synthetic routes have been reported, contributing to the diversity of this compound .


Physical And Chemical Properties Analysis

  • Safety Information : Warning (H302) – Harmful if swallowed. Handle with precautions .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

  • Hybrid Catalysts in Synthesis : Research into pyranopyrimidine scaffolds, which share a structural resemblance with Ethyl 5-aminopyrimidine-4-carboxylate, underscores the compound's potential in medicinal and pharmaceutical industries. These scaffolds serve as key precursors for a wide array of synthetic applications due to their bioavailability and structural versatility. Hybrid catalysts, including organocatalysts and nanocatalysts, have been employed for the synthesis of various derivatives through multicomponent reactions, indicating the compound's significance in the development of lead molecules and pharmaceuticals (Parmar, Vala, & Patel, 2023).

Biochemical Research

  • AMPK Activation for Metabolic and Cancer Research : A systematic review on AICAr, a commonly used AMPK activator, reveals the compound's significant AMPK-dependent and -independent effects on metabolism, hypoxia, exercise, nucleotide synthesis, and cancer research. While this compound is not directly mentioned, the study on AICAr illustrates how pyrimidine derivatives play crucial roles in biochemical and pharmacological research, potentially offering a framework for investigating this compound's applications (Visnjic et al., 2021).

Chemical Synthesis and Material Science

  • Biomass Conversion to Furan Derivatives : The conversion of plant biomass into furan derivatives, including hydroxymethylfurfural (HMF), showcases the growing interest in utilizing renewable resources for chemical synthesis. This research area, although not directly involving this compound, exemplifies the innovative approaches in synthesizing valuable chemicals from sustainable sources, which could be relevant for the synthesis and application of this compound and its derivatives (Chernyshev, Kravchenko, & Ananikov, 2017).

Mechanism of Action

Target of Action

Ethyl 5-aminopyrimidine-4-carboxylate is a pyrimidine derivative. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . .

Biochemical Pathways

They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells

properties

IUPAC Name

ethyl 5-aminopyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-2-12-7(11)6-5(8)3-9-4-10-6/h3-4H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTIAVKCEYHMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=NC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001285734
Record name Ethyl 5-amino-4-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59950-51-5
Record name Ethyl 5-amino-4-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59950-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-amino-4-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-aminopyrimidine-4-carboxylate
Reactant of Route 2
Ethyl 5-aminopyrimidine-4-carboxylate
Reactant of Route 3
Ethyl 5-aminopyrimidine-4-carboxylate
Reactant of Route 4
Ethyl 5-aminopyrimidine-4-carboxylate
Reactant of Route 5
Ethyl 5-aminopyrimidine-4-carboxylate
Reactant of Route 6
Ethyl 5-aminopyrimidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.